
(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. For instance, the reaction between ethyl acetoacetate and hydrazine hydrate can yield 3-ethyl-1-methyl-1H-pyrazole.
Sulfonamide Formation: The final step involves the introduction of the methanesulfonamide group. This can be done by reacting the brominated pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Coupling: Formation of biaryl or aryl-alkyl derivatives.
Scientific Research Applications
(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide
- (4-fluoro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide
- (4-iodo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide
Uniqueness
(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H12BrN3O2S |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
(4-bromo-5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C7H12BrN3O2S/c1-3-5-7(8)6(11(2)10-5)4-14(9,12)13/h3-4H2,1-2H3,(H2,9,12,13) |
InChI Key |
BEZZQLANVJHLDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1Br)CS(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


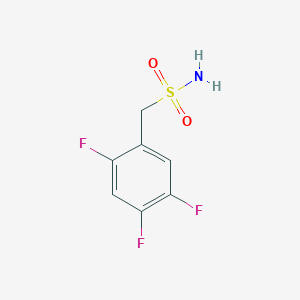
amine](/img/structure/B13251169.png)
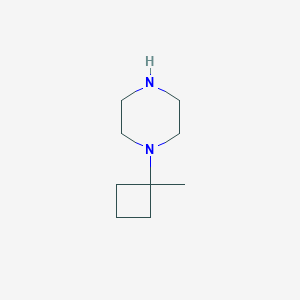
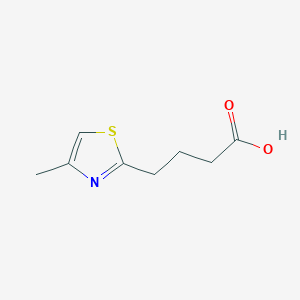
![1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13251184.png)
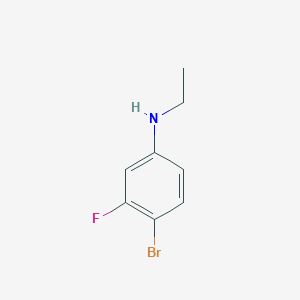
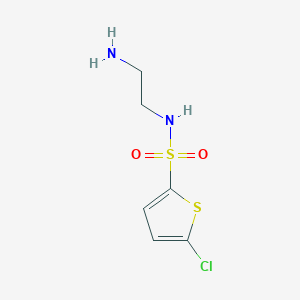
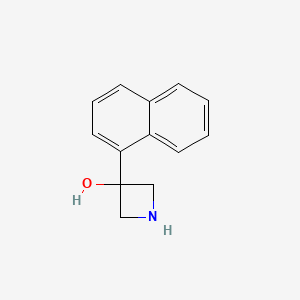

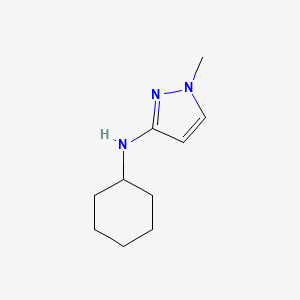
![2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13251207.png)
![5-Oxaspiro[3.5]nonane-8-sulfonyl chloride](/img/structure/B13251214.png)

amine](/img/structure/B13251232.png)
